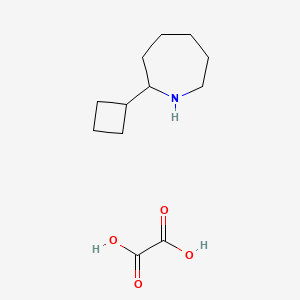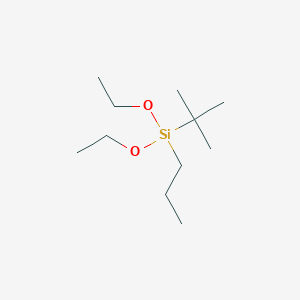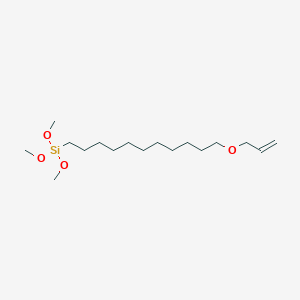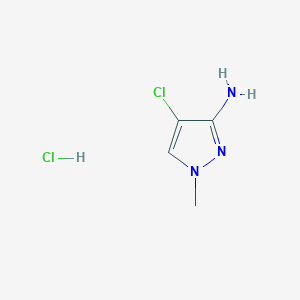
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine
Descripción general
Descripción
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (TBPT) is a chemical compound that belongs to the class of triazine-based materials. TBPT is a rigid and planar molecule that exhibits excellent electron transport properties, making it a promising candidate for various scientific research applications.
Mecanismo De Acción
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine acts as an electron-transporting material in various scientific research applications. In OFETs, 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine facilitates the movement of electrons from the source electrode to the drain electrode, resulting in the formation of a conductive channel. In OLEDs, 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine is used as a host material for phosphorescent emitters, facilitating the efficient transfer of electrons and holes to the emitting layer.
Biochemical and Physiological Effects
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has not been extensively studied for its biochemical and physiological effects, as it is primarily used in scientific research applications. However, studies have shown that 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine exhibits several advantages for use in lab experiments, including its excellent electron transport properties, high stability, and low toxicity. However, 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine also has some limitations, including its relatively high cost and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has several potential future directions for scientific research, including its use in biomedical applications, such as drug delivery and bioimaging. Additionally, 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine could be used in the development of more efficient solar cells and OLEDs. Furthermore, the synthesis of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine could be optimized to reduce its cost and increase its scalability, making it more accessible for scientific research and industrial applications.
Conclusion
In conclusion, 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine is a promising candidate for various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine exhibits excellent electron transport properties, making it an ideal candidate for use in OFETs, OLEDs, and solar cells. Additionally, 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has potential biomedical applications, such as drug delivery and bioimaging. Further research is needed to optimize the synthesis of 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine and explore its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has been extensively studied for its potential applications in various scientific research fields, including organic electronics, optoelectronics, and photovoltaics. 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine exhibits excellent electron transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Additionally, 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine has been investigated for its potential use in solar cells as a hole-transporting material.
Propiedades
IUPAC Name |
2,4,6-tris(3-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-13-28(14-5-1)31-19-10-22-34(25-31)37-40-38(35-23-11-20-32(26-35)29-15-6-2-7-16-29)42-39(41-37)36-24-12-21-33(27-36)30-17-8-3-9-18-30/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNNWKCYXNXWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)



![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)


